6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate
Description
6-Bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate is a synthetic bichromene derivative characterized by a fused coumarin core (bichromene system) with a bromine substituent at position 6 and a morpholine-4-carboxylate ester at position 7'. The bromine atom enhances electrophilic reactivity, while the morpholine group may improve solubility and pharmacokinetic properties compared to simpler esters .
Properties
IUPAC Name |
[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO7/c24-14-1-4-19-13(9-14)10-18(22(27)32-19)17-12-21(26)31-20-11-15(2-3-16(17)20)30-23(28)25-5-7-29-8-6-25/h1-4,9-12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBYHQYITZCDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C=CC(=C5)Br)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate involves multiple steps, including the formation of the bichromene core and subsequent functionalization with bromine, morpholine, and carboxylate groups. The synthetic route typically starts with the preparation of the bichromene core through a series of condensation and cyclization reactions. Bromination is then carried out using bromine or a brominating agent under controlled conditions.
Chemical Reactions Analysis
6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine
Scientific Research Applications
6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and morpholine groups play a crucial role in its biological activity, enabling the compound to bind to enzymes, receptors, and other biomolecules. This binding can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Comparisons
Core Bichromene Framework
The bichromene backbone is shared with several analogs, including:
- 6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione (2): Features a dimethylaminomethyl group at position 6’ and a hydroxy group at 7’, which may enhance hydrogen-bonding interactions .
- 7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione (3) : Possesses three hydroxy groups, increasing polarity but reducing lipophilicity compared to the brominated target compound .
- 6-Bromo-2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl acetate : The acetate ester analog lacks the morpholine ring, resulting in lower steric hindrance and altered metabolic stability .
Substituent Effects
- Bromine vs.
- Morpholine-4-carboxylate vs. Acetate : The morpholine group increases nitrogen-containing heterocyclic character, enhancing solubility in aqueous media and resistance to esterase-mediated hydrolysis compared to the acetate in 6-bromo-2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl acetate .
Physical and Crystallographic Properties
Biological Activity
6-Bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of bromine, dioxo groups, and a morpholine ring. Its molecular formula is , with a molecular weight of approximately 396.19 g/mol. The structural features suggest potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anticancer research. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Several studies have explored the anticancer properties of related compounds. The following table summarizes key findings regarding the cytotoxic effects on different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 9.19 ± 0.82 | Induces apoptosis through ROS generation |
| Compound B | Hela (Cervical) | 8.56 ± 0.53 | Cell cycle arrest at S phase |
| Compound C | A549 (Lung) | 12.72 ± 0.79 | Inhibition of migration and induction of apoptosis |
Mechanisms :
- Apoptosis Induction : Many analogs induce apoptosis via reactive oxygen species (ROS) generation and mitochondrial pathway activation.
- Cell Cycle Arrest : Compounds often lead to cell cycle arrest at specific phases (e.g., G1 or S phase), preventing cancer cell proliferation.
- Migration Inhibition : Some compounds inhibit cancer cell migration, reducing metastasis potential.
Case Studies
- Study on MCF7 Cell Line : A recent study demonstrated that a structurally similar compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 9.19 µM. The study highlighted that the compound induced apoptosis through increased ROS levels and decreased mitochondrial membrane potential .
- Mechanistic Insights : Another investigation showed that a derivative led to cell cycle arrest in HeLa cells at the S phase and triggered apoptosis through caspase activation pathways . This suggests that this compound may share similar mechanisms.
- Comparative Analysis : When compared with established chemotherapeutics like doxorubicin, some derivatives demonstrated comparable or enhanced anticancer activity against multiple cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
